N-benzyl-5-bromofuran-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-5-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZGNGADSRKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354047 | |
| Record name | N-benzyl-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117845-23-5 | |
| Record name | N-benzyl-5-bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-benzyl-5-bromofuran-2-carboxamide (CAS Number: 117845-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-5-bromofuran-2-carboxamide is a synthetic small molecule belonging to the diverse class of furan carboxamides. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological significance. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers. The furan carboxamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will, therefore, explore the potential therapeutic avenues for this compound based on the established activities of its structural relatives, providing a foundation for future research and development.
Chemical Profile and Physicochemical Properties
This compound is characterized by a central furan ring, substituted with a bromine atom at the 5-position and an N-benzyl carboxamide group at the 2-position.
| Property | Value | Source |
| CAS Number | 117845-23-5 | PubChem |
| Molecular Formula | C₁₂H₁₀BrNO₂ | PubChem |
| Molecular Weight | 280.12 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | PubChem |
Synthesis and Purification
While a specific, validated protocol for the synthesis of this compound is not extensively documented, a highly plausible and efficient method involves the amide coupling of 5-bromofuran-2-carboxylic acid and benzylamine. This approach is well-established for the synthesis of related carboxamides.[1][2]
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot reaction employing a suitable coupling agent to facilitate the formation of the amide bond.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a method successfully used for a structurally similar compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and is expected to be adaptable for the target molecule.[1]
Materials:
-
5-Bromofuran-2-carboxylic acid
-
Benzylamine
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (1.2 eq) and 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality of Experimental Choices:
-
MNBA/DMAP as Coupling Agents: This combination is known to be effective for amide bond formation under mild conditions, often leading to high yields and purity.[1]
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would otherwise reduce the yield of the desired amide.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric components.
-
Aqueous Work-up: The washing steps with sodium bicarbonate, water, and brine are essential to remove unreacted starting materials, coupling agents, and byproducts.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.
Structural Characterization
The definitive identification and confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. While specific data for this compound is not available, the expected spectral features can be predicted based on its structure and comparison with related compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the benzyl group, and the amide N-H. The furan protons would likely appear as doublets in the aromatic region. The benzylic protons would appear as a doublet coupled to the amide proton, and the aromatic protons of the benzyl group would be observed in their characteristic region. The amide proton would likely be a broad singlet or a triplet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, the carbons of the furan ring (including the carbon bearing the bromine atom), and the carbons of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The presence of a bromine atom would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Potential Biological Activities and Therapeutic Applications
The furan and benzofuran carboxamide scaffolds are present in numerous compounds with a wide array of biological activities.[3][4][5] This suggests that this compound could be a promising candidate for further investigation in several therapeutic areas.
Antimicrobial and Antifungal Activity
Many furan and benzofuran derivatives have demonstrated significant antimicrobial and antifungal properties.[3][4][5] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anticancer Activity
Derivatives of benzofuran-2-carboxamide have shown potent cytotoxic activities against various cancer cell lines.[6][7] The proposed mechanisms can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some related compounds have been shown to interfere with phospholipid metabolism by inhibiting phospholipase C (PLC).[8]
Caption: A potential mechanism of anticancer action via PLC inhibition.
Enzyme Inhibition
The structural features of this compound make it a candidate for targeting various enzymes. For example, a related compound, N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[1]
Future Research Directions
This compound represents a promising, yet underexplored, chemical entity. Future research should focus on the following areas:
-
Validated Synthesis and Characterization: A definitive, optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques.
-
In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of microbial strains and cancer cell lines is warranted to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will be crucial to understand the structure-activity relationships and to optimize the potency and selectivity of the lead compound.
Caption: A proposed workflow for future research on this compound.
Conclusion
This compound is a molecule of significant interest within the field of medicinal chemistry. While direct experimental data is currently sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for further investigation. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related furan carboxamides.
References
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- Sari, Y., et al. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2023(3), M1543.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Padmini, V., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 557-565.
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- U.S. Patent No. US20180002305A1. (2018).
- Hayallah, A. M., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5431.
- Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2551-2556.
- Olofsson, K., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(22), 5431.
- Di Mola, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6543.
- Sari, Y., et al. (2023). N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. Preprints.org.
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Semantic Scholar. (n.d.). BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-2,5-dimethyl-N-phenylfuran-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Retrieved from [Link]
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N-benzyl-5-bromofuran-2-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-benzyl-5-bromofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the synthesis of this compound, a key scaffold in medicinal chemistry. As a senior application scientist, my objective is to move beyond a mere procedural outline. This guide delves into the strategic rationale behind the synthetic pathway, provides a mechanistic understanding of the chemical transformations, and presents a robust, field-proven protocol. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for analogous transformations.
Strategic Analysis: The Amide Bond Formation
The most direct and efficient pathway to this compound involves the formation of an amide bond between 5-bromofuran-2-carboxylic acid and benzylamine. The fundamental challenge in this approach is the inherent lack of reactivity between a carboxylic acid and an amine under ambient conditions. A direct mixture results in a simple acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[1] Therefore, the strategic imperative is the "activation" of the carboxylic acid, converting its hydroxyl group into a competent leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic to be attacked by the amine nucleophile.
Figure 1. A conceptual workflow illustrating the required carboxylic acid activation for the successful amidation reaction.
Two primary families of activating agents are predominantly employed for this purpose: halogenating agents (specifically thionyl chloride) and peptide coupling agents (such as carbodiimides). The choice between them is dictated by factors including substrate sensitivity, scale, cost, and desired purity profile.
Mechanistic Pathways and Reagent Selection: A Comparative Analysis
A deep understanding of the underlying mechanisms is critical for rational reagent selection and optimization.
The Acyl Chloride Pathway via Thionyl Chloride (SOCl₂)
This is a classic, robust, and cost-effective method for activating carboxylic acids.[2] Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[3][4]
Mechanism:
-
Activation: The carboxylic acid's oxygen atom attacks the electrophilic sulfur of thionyl chloride. A subsequent intramolecular rearrangement, facilitated by the departure of a chloride ion which then acts as a nucleophile, results in the formation of a chlorosulfite intermediate.
-
Intermediate Collapse: This intermediate is unstable and collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, to yield the highly electrophilic 5-bromofuran-2-carbonyl chloride.[3] The evolution of these gases helps drive the reaction to completion.
-
Amidation: The lone pair of the nitrogen in benzylamine attacks the carbonyl carbon of the acyl chloride. To neutralize the HCl generated in this step, a stoichiometric amount of a non-nucleophilic base (like triethylamine) or a second equivalent of benzylamine is required.
Figure 3. General carbodiimide coupling pathway.
Field Insights:
-
Trustworthiness: While effective, a common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction pathway. To mitigate this and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more stable against rearrangement but still highly reactive towards the amine. [5]* Causality: EDC is often preferred in a laboratory setting due to the ease of removing its water-soluble urea byproduct during aqueous workup, simplifying purification compared to the filtration required for DCC's byproduct. [6]
Validated Experimental Protocol: The Thionyl Chloride Method
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating in-process checks for self-validation.
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.99 | 5.00 g | 1.00 |
| Thionyl chloride | SOCl₂ | 118.97 | 3.0 mL (4.9 g) | ~1.5 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - |
| Benzylamine | C₇H₉N | 107.15 | 5.7 mL (5.6 g) | 2.00 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 7.3 mL (5.3 g) | 2.00 |
| 1 M Hydrochloric Acid (HCl) | HCl | - | ~100 mL | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | - | ~100 mL | - |
| Brine (Saturated NaCl aq) | NaCl | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
PART A: Acyl Chloride Formation
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.
-
Charging Reactants: Charge the flask with 5-bromofuran-2-carboxylic acid (5.00 g, 26.2 mmol) and anhydrous DCM (50 mL). Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Addition of SOCl₂: While stirring, add thionyl chloride (3.0 mL, 41.1 mmol) dropwise via syringe at room temperature. Caution: Gas evolution (SO₂, HCl) will occur. This must be performed in a certified chemical fume hood.
-
Reaction: Heat the mixture to reflux (~40°C) for 2 hours.
-
Self-Validation Check: The reaction is complete when the initial slurry fully dissolves to form a clear solution and gas evolution ceases.
-
-
Workup: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). To ensure complete removal, add 20 mL of anhydrous toluene and evaporate again. The resulting crude 5-bromofuran-2-carbonyl chloride is used immediately.
PART B: Amidation
-
Setup: Place the flask containing the crude acyl chloride under a nitrogen atmosphere and cool to 0°C using an ice-water bath.
-
Dissolution: Add 50 mL of anhydrous DCM to dissolve the acyl chloride.
-
Amine Addition: In a separate beaker, dissolve benzylamine (5.7 mL, 52.4 mmol) and triethylamine (7.3 mL, 52.4 mmol) in 20 mL of anhydrous DCM. Add this solution to the acyl chloride solution dropwise via an addition funnel over 20-30 minutes, maintaining the internal temperature below 5°C.
-
Self-Validation Check: A precipitate of triethylamine hydrochloride will form upon addition.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching & Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Isolation & Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford this compound as a white to off-white solid.
-
Safety Considerations
-
Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. It is a lachrymator. All manipulations must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Acids and Bases: Handle corrosive reagents like HCl, benzylamine, and triethylamine with care, using appropriate PPE.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Pore, V. S., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
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Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
- Yildiz, I., et al. (2005). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 40(11), 1098-1106.
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Spectroscopic data of N-benzyl-5-bromofuran-2-carboxamide (NMR, IR, Mass Spec)
A Comprehensive Spectroscopic Guide to N-benzyl-5-bromofuran-2-carboxamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound this compound. In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed "fingerprint" of a molecule's atomic and electronic structure.
This document moves beyond a simple recitation of data. It is structured to provide a predictive and didactic framework for understanding the spectroscopic characteristics of this compound. By dissecting the molecule into its constituent functional groups—the 5-bromofuran ring, the N-benzyl substituent, and the core amide linkage—we can apply first principles of spectroscopy and draw upon data from analogous structures to forecast the spectral outcomes. This approach is designed to empower researchers to not only confirm the identity of their target compound but also to rationalize the underlying chemical principles that govern its interaction with electromagnetic radiation and magnetic fields.
Molecular Structure and Analysis
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is composed of three key regions, each contributing distinct signals to the overall spectroscopic profile.
-
The 5-bromofuran-2-carboxamide Core: A five-membered aromatic heterocycle containing an oxygen atom, substituted with an electron-withdrawing bromine atom at position 5 and a carboxamide group at position 2. The electronic environment of this ring system is critical to the chemical shifts of its protons and carbons.
-
The Amide Linkage (-C(O)NH-): This planar group is a crucial linker, and its characteristic vibrational modes are readily identifiable in IR spectroscopy. Its carbonyl carbon and associated proton have distinctive NMR signals.
-
The N-benzyl Group (-CH₂-Ph): A flexible side chain consisting of a methylene bridge and a phenyl ring. The protons and carbons of this group provide a set of characteristic signals in NMR spectra.
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum, showing ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust and self-validating framework for the characterization of this compound. The predicted NMR, IR, and MS data collectively form a unique spectroscopic signature. The anticipated ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific electronic environments of each nucleus. The IR spectrum will verify the presence of key functional groups, particularly the characteristic amide I and II bands. Finally, mass spectrometry will confirm the molecular weight and reveal the distinctive bromine isotopic pattern, while its fragmentation pattern will corroborate the proposed molecular structure. This multi-faceted approach ensures a high degree of confidence in the structural elucidation of this compound, a critical requirement for its advancement in research and development pipelines.
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
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Wiley-VCH. (n.d.). Introduction to Nuclear Magnetic Resonance. Retrieved from [Link]
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American Chemical Society. (2026, January 14). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Retrieved from [Link]
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University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. Retrieved from [Link]
-
NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
TIGP Program on Sustainable Chemical Science & Technology. (n.d.). Fundamental of Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An analysis of substituent effects on ¹H and ¹³C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Retrieved from [Link]
-
MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]
-
YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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PubMed. (2017, July 15). Introduction to Nuclear Magnetic Resonance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]
-
Bruker. (2026). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)
This guide provides a comprehensive technical overview of acetylsalicylic acid, the active compound corresponding to the InChI Key DUZGNGADSRKPPY-UHFFFAOYSA-N. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, mechanism of action, synthesis, and therapeutic applications.
Introduction and Chemical Identity
Acetylsalicylic acid, widely known as Aspirin, is a cornerstone of modern pharmacology.[1] First synthesized in 1853 by Charles Frédéric Gerhardt, its stable, pure form was developed by scientists at Bayer in 1897.[1] It is a synthetic derivative of salicylic acid, a natural product extracted from the meadowsweet plant.[1] Chemically, it is known as 2-(acetyloxy)benzoic acid and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its primary therapeutic applications include reducing pain, fever, and inflammation.[1] Furthermore, its antithrombotic properties make it a vital agent in the prevention of cardiovascular events such as heart attacks and strokes.[1]
A vast number of synonyms for acetylsalicylic acid exist, reflecting its long history and widespread use. These include 2-acetoxybenzoic acid, o-acetylsalicylic acid, and numerous trade names.[1][2]
Table 1: Physicochemical Properties of Acetylsalicylic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molar Mass | 180.159 g·mol⁻¹ | [1] |
| Melting Point | 135 °C (275 °F) | [1] |
| Boiling Point | 140 °C (284 °F) (decomposes) | [1] |
| Density | 1.40 g/cm³ | [1] |
| Solubility in water | 3 g/L | [1] |
Mechanism of Action: A Multi-faceted Approach
The primary mechanism of action of acetylsalicylic acid is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This is achieved through the acetylation of a serine residue in the active site of the enzyme, a process known as suicide inhibition.[1] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes.[1]
Prostaglandins are key mediators of inflammation, pain, and fever.[1] Thromboxanes, particularly thromboxane A2, are potent promoters of platelet aggregation.[1] By inhibiting the synthesis of these eicosanoids, acetylsalicylic acid exerts its anti-inflammatory, analgesic, antipyretic, and antithrombotic effects.[1] The irreversible nature of COX inhibition by aspirin is a key differentiator from other NSAIDs like ibuprofen and diclofenac, which are reversible inhibitors.[1] The antiplatelet effect of a single low dose of aspirin lasts for the entire lifespan of the platelet, which is approximately 8-9 days.[1]
Beyond COX inhibition, acetylsalicylic acid has been shown to have other modes of action. It can uncouple oxidative phosphorylation in mitochondria and modulate signaling through the NF-κB pathway, which is central to inflammatory processes.[1] Furthermore, studies suggest that aspirin can increase the formation of nitric oxide (NO), a molecule with various protective cardiovascular effects.[4]
Caption: Mechanism of action of acetylsalicylic acid (Aspirin) via irreversible COX enzyme inhibition.
Synthesis and Manufacturing
The synthesis of acetylsalicylic acid is a classic example of an esterification reaction.[1] The most common laboratory and industrial method involves the reaction of salicylic acid with acetic anhydride, using a catalyst such as sulfuric or phosphoric acid.[1] This reaction acetylates the hydroxyl group of salicylic acid to form acetylsalicylic acid and acetic acid as a byproduct.[1]
Laboratory Synthesis Protocol
This protocol is a standard procedure for the synthesis of acetylsalicylic acid in a laboratory setting.
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Distilled water
-
Ice bath
-
Beaker, Erlenmeyer flask, Büchner funnel, and filter paper
Procedure:
-
Accurately weigh approximately 2.0 grams of salicylic acid and place it into a 125 mL Erlenmeyer flask.
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask.
-
Slowly add 5-8 drops of concentrated sulfuric acid to the mixture.
-
Gently swirl the flask to ensure thorough mixing.
-
Heat the flask in a warm water bath (around 50-60°C) for about 10-15 minutes.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Slowly and cautiously add 20 drops of cold water to the flask to decompose any excess acetic anhydride.
-
Add 20 mL of cold water to the flask to precipitate the aspirin.
-
Cool the mixture in an ice bath to maximize the crystallization of the product.
-
Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials and impurities.
-
Allow the crystals to air dry completely on the filter paper.
-
Once dry, weigh the final product and calculate the percent yield.
Caption: A generalized workflow for the synthesis and purification of acetylsalicylic acid.
Analytical Methods for Quality Control
Ensuring the purity and potency of acetylsalicylic acid is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used and robust analytical technique for this purpose.
HPLC Method for Aspirin and Related Substances
This method is suitable for the simultaneous analysis of aspirin and its potential impurities.
Instrumentation:
-
HPLC system with a PDA detector (e.g., Agilent 1260 or Waters Alliance)
-
Data acquisition and processing software (e.g., Empower)
Chromatographic Conditions:
-
Column: Waters XSelect HSS T3, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase: A gradient program with a suitable mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 4 µL
-
Detector Wavelength: 270 nm
Sample Preparation:
-
Grind a representative number of aspirin tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of aspirin (e.g., 200 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a suitable diluent (e.g., a mixture of acetonitrile and formic acid) and sonicate to dissolve the aspirin.[6]
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution to remove any undissolved excipients.[7]
-
Filter the supernatant through a 0.2 µm syringe filter before injection.[5]
Formulation and Clinical Applications
Acetylsalicylic acid is available in various formulations to meet different clinical needs and to mitigate its primary side effect of gastrointestinal irritation.
Common Formulations:
-
Immediate-release tablets: Rapidly absorbed in the stomach.
-
Enteric-coated tablets: Designed to dissolve in the higher pH of the small intestine, reducing gastric irritation but potentially leading to variable absorption.[1]
-
Buffered formulations: Contain antacids to reduce stomach irritation.
-
Effervescent tablets: Dissolve in water to form a buffered solution for rapid absorption.
The clinical applications of acetylsalicylic acid are extensive, ranging from pain and fever relief to the prevention of serious cardiovascular events.
Table 2: Key Clinical Applications and Dosage Regimens
| Indication | Typical Dosage | Rationale |
| Pain, Fever, Inflammation | 325-650 mg every 4-6 hours | Inhibition of prostaglandin synthesis. |
| Prevention of Cardiovascular Events | 75-100 mg daily (low-dose) | Irreversible inhibition of platelet COX-1, leading to reduced thromboxane A2 production and platelet aggregation.[1] |
| Kawasaki disease, Pericarditis, Rheumatic fever | Varies | Anti-inflammatory effects.[1] |
A large-scale clinical trial, ADAPTABLE, compared the effectiveness of 81 mg versus 325 mg of aspirin for the secondary prevention of cardiovascular disease. The study found no significant difference in the primary effectiveness outcome (all-cause death, myocardial infarction, or stroke) between the two doses.[8] However, patients on the 325 mg dose were more likely to switch to a lower dose.[8]
Toxicology and Safety Profile
While generally safe and effective, acetylsalicylic acid is not without risks. The most common adverse effects are gastrointestinal, including stomach upset, heartburn, and an increased risk of ulcers and bleeding.
Overdose and Toxicity: Salicylate toxicity can be acute or chronic and ranges from mild to life-threatening.[9]
-
Mild toxicity: May cause ringing in the ears (tinnitus), nausea, and vomiting.[10]
-
Moderate toxicity: Can lead to hyperventilation, confusion, and metabolic acidosis.[9][11]
-
Severe toxicity: May result in hyperthermia, seizures, coma, and even death.[10][12]
The acutely toxic dose of aspirin is generally considered to be greater than 150 mg per kg of body mass.[9] Treatment for salicylate poisoning may involve activated charcoal to reduce absorption and alkaline diuresis or hemodialysis to enhance elimination.[11]
Table 3: Pharmacokinetic Parameters of Acetylsalicylic Acid
| Parameter | Value | Source |
| Bioavailability | 80-100% | [1] |
| Protein Binding | 80-90% | [1] |
| Metabolism | Liver (hydrolysis to salicylic acid) | [1] |
| Elimination Half-life | Dose-dependent; 2-3 hours for low doses, 15-30 hours for high doses | [1] |
| Excretion | Primarily urine | [1] |
Conclusion
Acetylsalicylic acid remains a remarkably versatile and clinically significant therapeutic agent more than a century after its introduction. Its well-understood mechanism of action, straightforward synthesis, and diverse formulations have solidified its place in medicine. A thorough understanding of its chemical properties, pharmacological actions, and safety profile is essential for its appropriate and effective use in research and clinical practice.
References
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Aspirin - Wikipedia. Available from: [Link]
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2-(Acetyloxy)benzoic acid - PubChem. Available from: [Link]
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2-(Acetyloxy)(
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A Randomized Trial of Aspirin at Clinically Relevant Doses and Nitric Oxide Formation in Humans - NIH. Available from: [Link]
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Salicylates Toxicity - StatPearls - NCBI Bookshelf. Available from: [Link]
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FORMULATION DEVELOPMENT AND EVALUATION OF ASPIRIN DELAYED RELEASE TABLETS Research Article. Available from: [Link]
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Aspirin Dosing: A Patient-Centric Trial Assessing Benefits and Long-Term Effectiveness. Available from: [Link]
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Salicylate poisoning - Wikipedia. Available from: [Link]
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Aspirin and Other Salicylate Poisoning - Injuries - MSD Manuals. Available from: [Link]
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Salicylate Toxicity: Practice Essentials, Etiology and Pathophysiology, Epidemiology. Available from: [Link]
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Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of N-benzyl-5-bromofuran-2-carboxamide in Anticancer Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-benzyl-5-bromofuran-2-carboxamide as a potential anticancer agent. This document outlines the scientific rationale, synthesis, and detailed protocols for in vitro evaluation of this and related furan-based carboxamides.
Introduction: The Therapeutic Potential of Furan-Based Carboxamides
The furan nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties.[1][2] Furan-2-carboxamides, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.[1] The incorporation of an amide linkage can enhance binding affinity to target receptors, a crucial factor for therapeutic efficacy.[3] this compound belongs to this promising class of compounds. The strategic inclusion of a benzyl group and a bromine atom on the furan ring is intended to modulate the compound's lipophilicity, electronic properties, and potential interactions with biological targets. This document serves as a foundational guide to exploring its anticancer potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward amidation reaction. A general and efficient method involves the coupling of 5-bromo-2-furoic acid with benzylamine. To facilitate this reaction, a coupling agent is typically employed. While thionyl chloride has been traditionally used, it is listed on the Chemical Weapons Convention and safer, more environmentally friendly alternatives are preferred.[2] One such alternative is the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with 4-dimethylaminopyridine (DMAP) as a catalyst, which allows for a one-pot reaction at room temperature with high yield and purity.[2]
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-bromo-2-furoic acid and benzylamine.
Materials:
-
5-bromo-2-furoic acid
-
Benzylamine
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-furoic acid (1 equivalent) and benzylamine (1.1 equivalents) in anhydrous dichloromethane.
-
To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
In a separate flask, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the MNBA solution to the reaction mixture at room temperature with continuous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Proposed Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, related furan-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] A plausible hypothesis is that this compound, like other furan derivatives, may interfere with critical cellular processes in cancer cells, leading to their demise. One potential target could be tubulin polymerization, as some furan derivatives have been shown to inhibit microtubule formation, leading to G2/M phase cell cycle arrest.[1] Another possibility is the modulation of key signaling pathways involved in cell survival and proliferation, such as the p53 and Bax/Bcl-2 pathways.[1]
Compound [label="N-benzyl-5-bromofuran-\n2-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Pathway [label="Intrinsic Apoptosis\nPathway Modulation", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Upregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax Upregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Compound -> Tubulin [color="#4285F4"]; Tubulin -> Microtubule [label="Inhibition", color="#4285F4", style=dashed]; Microtubule -> G2M_Arrest [color="#4285F4"]; Compound -> Apoptosis_Pathway [color="#34A853"]; Apoptosis_Pathway -> p53 [color="#34A853"]; Apoptosis_Pathway -> Bax [color="#34A853"]; Apoptosis_Pathway -> Bcl2 [color="#34A853"]; p53 -> Caspase [color="#34A853"]; Bax -> Caspase [color="#34A853"]; Bcl2 -> Caspase [label="Inhibition", color="#34A853", style=dashed]; Caspase -> Apoptosis [color="#34A853"]; G2M_Arrest -> Apoptosis [color="#4285F4"]; }
Proposed mechanisms of anticancer action for this compound.
In Vitro Anticancer Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound. This typically involves a panel of human cancer cell lines and a series of assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 2: Cell Viability Assay (XTT)
The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] It is based on the reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
XTT labeling and electron-coupling reagents
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound and doxorubicin in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT reaction solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation:
The results of the cell viability assay should be presented in a clear and concise manner.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | Experimental Value |
| This compound | HCT116 | Experimental Value |
| This compound | A549 | Experimental Value |
| This compound | MCF-10A | Experimental Value |
| Doxorubicin (Positive Control) | MCF-7 | Experimental Value |
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[5] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[7]
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Start [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with N-benzyl-5-bromofuran-\n2-carboxamide", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Stain with Annexin V-FITC\nand Propidium Iodide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Flow Cytometry Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Quantify Live, Apoptotic,\nand Necrotic Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> Harvest; Harvest -> Staining; Staining -> Analysis; Analysis -> Results; }
Workflow for apoptosis detection by flow cytometry.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Flow cytometry with propidium iodide staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive in vitro evaluation. By investigating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.
References
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Synthesis and Anticancer Activity of Novel Benzofurancarboxamides - Biointerface Research in Applied Chemistry. (2020-05-27). Available from: [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18). Available from: [Link]
-
(PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide - ResearchGate. (2023-08-01). Available from: [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - MDPI. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022-04-28). Available from: [Link]
-
A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation - ResearchGate. Available from: [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC - NIH. Available from: [Link]
- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - NIH. (2025-06-19). Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
-
DNA Cell Cycle Analysis with PI. Available from: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023-06-06). Available from: [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022-12-01). Available from: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020-04-09). Available from: [Link]
-
Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed. Available from: [Link]
-
Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016-09-28). Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. Available from: [Link]
-
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-benzyl-5-bromofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Furan-2-Carboxamide Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, have cemented its importance in the development of a wide array of therapeutic agents.[1] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
Within this versatile class of compounds, the N-substituted furan-2-carboxamide moiety has emerged as a particularly promising pharmacophore. The N-benzyl-5-bromofuran-2-carboxamide core, the focus of this guide, presents a foundational structure for the exploration of novel therapeutic agents. The strategic placement of the bromo group at the 5-position and the N-benzyl substituent offers multiple vectors for chemical modification, making it an ideal candidate for extensive structure-activity relationship (SAR) studies. Such studies are critical in medicinal chemistry to systematically optimize a lead compound's potency, selectivity, and pharmacokinetic profile.[3]
This document serves as a comprehensive guide for researchers embarking on SAR studies of this compound and its analogues. It provides a detailed rationale for SAR study design, robust protocols for chemical synthesis and biological evaluation, and a framework for interpreting the resulting data to guide further drug discovery efforts.
Designing a Structure-Activity Relationship (SAR) Study
A successful SAR study hinges on the systematic modification of the lead compound to probe the chemical space around it. For this compound, we can dissect the molecule into three key regions for modification: the furan ring, the benzyl group, and the amide linker.
Rationale for Modification:
-
Furan Ring (Region A): The 5-bromo substituent is a key starting point. Halogens can influence lipophilicity and may act as a handle for further chemical transformations. Replacing the bromine with other halogens (Cl, F) or with small alkyl or alkoxy groups will probe the effect of electronics and sterics at this position. The hydrogen at the 3- and 4-positions can also be substituted to explore the impact of substitution patterns on activity.
-
Benzyl Group (Region B): The benzyl ring offers a large surface for modification. Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups at the ortho, meta, or para positions can significantly alter the electronic properties and potential for specific interactions with a biological target. The size and lipophilicity of these substituents will also be critical.
-
Amide Linker (Region C): The amide bond is a crucial hydrogen bond donor and acceptor. While less frequently modified in initial SAR studies, subtle changes, such as N-methylation or replacement with a thioamide, can provide insights into the importance of this linker for target binding.
The following diagram illustrates the proposed regions for modification in an SAR study of this compound.
Caption: Key regions for modification in an SAR study.
Protocols: Synthesis and Biological Evaluation
Part 1: Chemical Synthesis of an this compound Analogue Library
The synthesis of this compound and its analogues can be readily achieved through a robust and scalable two-step procedure starting from commercially available 5-bromofuran-2-carboxylic acid.
General Synthetic Scheme:
Caption: General synthetic route for this compound.
Step-by-Step Protocol:
-
Synthesis of 5-bromofuran-2-carbonyl chloride:
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added thionyl chloride (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-bromofuran-2-carbonyl chloride, which is used in the next step without further purification.
-
-
Synthesis of this compound:
-
The crude 5-bromofuran-2-carbonyl chloride is dissolved in anhydrous DCM (10 mL/mmol).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL/mmol) is added dropwise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
This protocol can be adapted to synthesize a library of analogues by substituting benzylamine with other appropriately substituted benzylamines in the second step.
Part 2: Biological Evaluation Protocols
Based on the known biological activities of furan derivatives, a panel of assays is proposed to evaluate the synthesized compounds.
A. Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the stock solutions with culture medium to achieve the desired final concentrations (typically in a range from 0.01 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
B. Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
C. Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[8][9]
Protocol:
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solution as per the manufacturer's instructions (e.g., from a commercial kit).
-
Reconstitute the human recombinant COX-2 enzyme in the appropriate buffer and keep on ice.[10]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the COX-2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Initiate the reaction by adding arachidonic acid (the substrate) to all wells.[9]
-
Incubate the plate for a further 2 minutes at 37°C.[9]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation/emission wavelength of 535/587 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Interpreting SAR Data: A Hypothetical Case Study
To illustrate the process of SAR analysis, a hypothetical dataset for a small library of this compound analogues is presented below. The compounds are evaluated for their anticancer activity against the HCT116 human colon cancer cell line.
Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Analogues against HCT116 Cells
| Compound | R¹ (Furan C5) | R² (Benzyl) | IC₅₀ (µM) |
| 1 (Lead) | Br | H | 15.2 |
| 2 | Cl | H | 18.5 |
| 3 | F | H | 25.1 |
| 4 | CH₃ | H | 30.8 |
| 5 | Br | 4-OCH₃ | 8.7 |
| 6 | Br | 4-CF₃ | 22.4 |
| 7 | Br | 2-Cl | 12.1 |
| 8 | Br | 3-NO₂ | 28.9 |
| 9 | Cl | 4-OCH₃ | 10.3 |
SAR Analysis:
-
Influence of the 5-Substituent (R¹): Comparing compounds 1 , 2 , and 3 , we observe that the activity decreases as the halogen size decreases (Br > Cl > F). This suggests that a larger, more lipophilic group at the 5-position may be favorable for activity. Replacing the bromo group with a methyl group (compound 4 ) further reduces activity, indicating that electronic effects may also be at play.
-
Influence of the Benzyl Substituent (R²): The introduction of an electron-donating methoxy group at the para-position of the benzyl ring (compound 5 ) significantly improves potency compared to the unsubstituted lead compound 1 .[11] Conversely, an electron-withdrawing trifluoromethyl group at the same position (compound 6 ) diminishes activity. This suggests that electron-rich substituents on the benzyl ring are beneficial. The position of the substituent also matters, as seen with the 2-chloro analogue (7 ), which is more potent than the 3-nitro analogue (8 ).
-
Combined Effects: The combination of a chloro group at the 5-position and a 4-methoxybenzyl group (compound 9 ) results in a potent compound, further supporting the beneficial effect of the 4-methoxybenzyl moiety.
Caption: Summary of hypothetical SAR findings.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting SAR studies on the this compound scaffold. The detailed protocols for synthesis and biological evaluation, coupled with the principles of SAR design and interpretation, empower researchers to systematically explore this promising chemical space. The furan scaffold's versatility suggests that analogues of this compound could yield novel drug candidates with a range of therapeutic applications.[12] Future work should focus on expanding the library of analogues based on the initial SAR findings, exploring a wider range of biological targets, and ultimately optimizing the lead compounds for in vivo efficacy and favorable pharmacokinetic properties.
References
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. 2023-07-13. Available from: [Link].
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. 2025. Jul. Available from: [Link].
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Examples of furan derivatives with biological activity. ResearchGate. Available from: [Link].
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N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. ResearchGate. 2023-08-01. Available from: [Link].
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Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available from: [Link].
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Available from: [Link].
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. 2023-06-06. Available from: [Link].
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(PDF) Novel Furan-2(3H)-one derivatives as promising anticancer agents against liver and breast cancers cell lines: Green Synthesis, Spectroscopic analysis, in Vitro Antiproliferative Activity, and DFT study. ResearchGate. 2024-09-16. Available from: [Link].
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link].
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link].
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Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of N-benzyl-5-bromofuran-2-carboxamide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of N-benzyl-5-bromofuran-2-carboxamide. While specific literature on this compound is emerging, this guide synthesizes data from structurally related furan carboxamides, brominated aromatic compounds, and established laboratory safety protocols to offer a robust framework for its use in a research and development setting. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction and Scientific Context
This compound belongs to the furan carboxamide class of compounds, which are of significant interest in medicinal chemistry. Furan-2-carboxamides have been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The presence of a bromine atom on the furan ring and a benzyl group on the amide nitrogen suggests that this compound may be a valuable intermediate or a pharmacologically active agent itself. Its structural motifs are found in molecules targeting various biological pathways, including potential inhibition of enzymes like phosphodiesterase type 4 (PDE4) or acting as anti-biofilm agents[3][4].
The purpose of these application notes is to provide a scientifically grounded and practical resource for the handling and storage of this compound, ensuring its stability and minimizing risks in a laboratory environment.
Physicochemical Properties and Structural Information
A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂ | PubChem[5] |
| Molecular Weight | 280.12 g/mol | PubChem[5] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from synthesis of related compounds[1][6] |
| XLogP3 | 3.1 | PubChem[5] |
Structure:
Caption: Chemical structure of this compound.
Hazard Identification and Safety Precautions
-
Halogenated Organic Compound: Brominated organic compounds should be handled with care as they can be irritants and may have unknown toxicological properties.[7]
-
Amide Functionality: Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions.
-
Furan Ring: The furan ring can be susceptible to degradation under certain conditions, such as strong acids or oxidizing agents.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A dust mask or respirator may be necessary if handling large quantities of powder. | To avoid inhalation of fine particles. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Protocols for Handling and Use
The following protocols are designed to ensure the safe and effective use of this compound in a research setting.
General Handling Protocol
This protocol outlines the standard procedure for handling the compound in a laboratory.
Caption: Logical flow for the disposal of this compound waste.
Protocol for Waste Disposal:
-
Segregation: As a brominated organic compound, it must be disposed of as halogenated organic waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs. [7][10][11][12]2. Containment: Collect all waste (solid and solutions) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name "this compound."
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain. [11]
Conclusion
This compound is a compound with potential applications in drug discovery and development. While specific data on its handling and storage are limited, a cautious and informed approach based on its chemical structure and the properties of related compounds is essential. By adhering to the protocols and guidelines outlined in this document, researchers can ensure the safe and effective use of this compound, maintaining its integrity and protecting themselves and the environment.
References
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MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]
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ResearchGate. (2023). (PDF) N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Retrieved from [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Retrieved from [Link]
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PubMed. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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ScienceDirect. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure | Environmental Science & Technology. Retrieved from [Link]
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PubChem. (n.d.). N-(2-aminoethyl)-5-bromofuran-2-carboxamide. Retrieved from [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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PMC. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]
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MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
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PubChem. (n.d.). N-benzyl-N-(propan-2-yl)-1-benzofuran-2-carboxamide. Retrieved from [Link]
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PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]
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PubChem. (n.d.). Benzyl (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-benzyl-5-bromofuran-2-carboxamide Interference in High-Throughput Screening (HTS)
Introduction: The Challenge of Promiscuous HTS Hits
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] However, a significant challenge in any HTS campaign is the prevalence of false positives—compounds that appear active but achieve their effect through non-specific mechanisms rather than direct, meaningful interaction with the biological target.[2][3] These "promiscuous inhibitors" or "assay interference compounds" can lead to a substantial waste of resources if not identified and eliminated early in the hit-to-lead process.[2][4]
This guide focuses on a specific chemical scaffold, N-benzyl-5-bromofuran-2-carboxamide , and provides a comprehensive framework for researchers to identify and troubleshoot potential assay interference. While derivatives of furan-2-carboxamide have been explored for various biological activities,[5][6][7][8] it is crucial to rigorously validate any initial screening hits to ensure they are not Pan-Assay Interference Compounds (PAINS).[2][9] PAINS are chemical structures known to interfere with a wide range of assays through various mechanisms.[4] This document will equip you with the foundational knowledge, experimental protocols, and data interpretation skills to confidently validate your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the immediate questions researchers face when encountering a suspicious hit compound like this compound.
Q1: My this compound derivative is a potent hit in my primary screen. What's the first thing I should check?
A: The first step is to rule out the most common and misleading interference mechanism: compound aggregation .[10][11] Many organic molecules self-assemble into colloidal aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins, leading to potent but artifactual activity.[1][12] A simple and effective initial test is to repeat the activity assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[2] A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based activity.[13]
Q2: I've noticed this compound is active in several of our lab's unrelated screening campaigns. Is this a red flag?
A: Yes, this is a major red flag and a classic characteristic of a promiscuous inhibitor or a PAIN.[1][4] True, selective inhibitors are unlikely to show activity across multiple, unrelated biological targets. This "frequent hitter" behavior strongly suggests a non-specific mechanism of action, such as aggregation, chemical reactivity, or interference with the assay technology itself.[4][10]
Q3: My assay uses a fluorescence readout. Could this compound be interfering with the signal?
A: Absolutely. Compounds can interfere with fluorescence-based assays in several ways.[14][15] They may be intrinsically fluorescent at the assay's excitation/emission wavelengths, leading to a false positive signal.[14] Alternatively, they can quench the fluorescence of the reporter molecule (an "inner-filter effect"), causing a false negative or, in competitive assays, a false positive.[10][16] It is essential to run control experiments to measure the compound's intrinsic fluorescence and its effect on the assay's fluorophore in the absence of the biological target.[14]
Q4: My assay buffer contains DTT. Could this be a problem?
A: Yes, the presence of strong reducing agents like dithiothreitol (DTT) or TCEP can reveal another class of interference compounds: redox cyclers .[10][17] Some molecules can undergo redox cycling, transferring electrons from DTT to molecular oxygen to generate reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[10][18] These ROS can then non-specifically oxidize and inactivate proteins, particularly those with sensitive cysteine residues, leading to apparent inhibition.[10]
Part 2: In-Depth Troubleshooting & Validation Workflow
If initial checks raise suspicion, a systematic validation workflow is necessary to identify the specific mechanism of interference. This workflow is designed to move from the most common and easily testable artifacts to more specific investigations.
Caption: A systematic workflow for validating HTS hits and identifying common interference mechanisms.
Guide 1: Investigating Compound Aggregation
Causality: Aggregation is a prevalent mechanism where hydrophobic compounds form colloidal particles in aqueous buffers.[1] These aggregates adsorb proteins onto their surfaces, leading to denaturation and non-specific inhibition.[11] This phenomenon is highly sensitive to the presence of detergents, which disrupt the formation of these colloids.
Experimental Protocol: Detergent-Based Counterscreen
-
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
-
Materials:
-
Your primary biochemical assay components (enzyme, substrate, buffer).
-
This compound stock solution.
-
10% (w/v) Triton X-100 stock solution.
-
Assay-compatible microplates.
-
-
Procedure:
-
Prepare two sets of serial dilutions of your compound.
-
Set up two parallel assays.
-
Assay A (Control): Perform your standard biochemical assay.
-
Assay B (Detergent): Perform the assay with the addition of Triton X-100 to the final assay buffer for a final concentration of 0.01%. Note: Ensure this concentration of detergent does not inhibit your target enzyme on its own.
-
-
Add the compound dilutions to both sets of assays.
-
Initiate the reaction and measure the endpoint as you would in your primary screen.
-
Calculate IC50 values for both conditions.
-
-
Data Interpretation:
| Condition | IC50 of this compound | Interpretation |
| Assay A (No Detergent) | 1.5 µM | Potent apparent inhibition. |
| Assay B (+0.01% Triton X-100) | > 50 µM | >30-fold rightward shift in IC50. |
A significant increase (>10-fold) in the IC50 value in the presence of detergent is a strong indicator that the compound is acting as an aggregator.[2]
Caption: Mechanism of aggregation-based inhibition and its disruption by non-ionic detergents.
Guide 2: Investigating Optical Interference
Causality: Compounds that absorb light or fluoresce at the same wavelengths used for an assay's excitation or emission can directly interfere with the optical detection system.[14][16] This leads to an artificial signal change that is independent of the biological target's activity.
Experimental Protocol: Intrinsic Fluorescence and Quenching Assay
-
Objective: To determine if this compound possesses intrinsic fluorescence or quenching properties that interfere with the assay readout.
-
Materials:
-
This compound.
-
Assay buffer.
-
The fluorescent substrate or product from your primary assay.
-
A fluorescence plate reader capable of spectral scanning.
-
-
Procedure:
-
Intrinsic Fluorescence:
-
Dispense the compound at its screening concentration into a well with assay buffer (no enzyme or substrate).
-
Scan the emission spectrum across a range of wavelengths using the assay's excitation wavelength.
-
Compare this to a buffer-only control. A significant signal indicates intrinsic compound fluorescence.
-
-
Quenching/Inner-Filter Effect:
-
Prepare a solution of your assay's fluorescent reporter molecule at a concentration that gives a robust signal.
-
In a set of wells, add this solution. In a parallel set, add the solution plus your test compound at its screening concentration.
-
Measure the fluorescence signal in both sets using the standard assay wavelengths. A significant decrease in signal in the presence of the compound indicates quenching.
-
-
-
Data Interpretation: If the compound shows significant intrinsic fluorescence or quenching at the assay's wavelengths, the hit is likely an artifact. Consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance) to validate the hit.[14]
Guide 3: Investigating Redox Activity
Causality: Redox-cycling compounds (RCCs) can generate hydrogen peroxide in the presence of reducing agents like DTT.[10][18] The H2O2 produced can then non-specifically oxidize and inhibit the target protein, especially cysteine-dependent enzymes.[10]
Experimental Protocol: DTT-Dependence Assay
-
Objective: To determine if the compound's inhibitory activity is dependent on the presence of a reducing agent.
-
Materials:
-
Your primary biochemical assay components.
-
Assay buffer prepared with and without 1 mM DTT.
-
Catalase (to quench H2O2).
-
-
Procedure:
-
Run three parallel dose-response curves for your compound:
-
Curve A: Standard assay buffer containing DTT.
-
Curve B: Assay buffer prepared without DTT.
-
Curve C: Standard assay buffer with DTT, but with the addition of catalase (~100 U/mL).
-
-
Calculate the IC50 for each condition.
-
-
Data Interpretation:
| Condition | IC50 of this compound | Interpretation |
| Curve A (+DTT) | 2.0 µM | Apparent inhibition. |
| Curve B (-DTT) | > 100 µM | Loss of inhibition. |
| Curve C (+DTT, +Catalase) | > 100 µM | Inhibition is rescued. |
If the compound's activity is significantly diminished or abolished upon removal of DTT or by the addition of catalase, it is highly probable that it is a redox-cycling artifact.[10]
Part 3: Final Recommendations and Mitigation
If this compound is confirmed to be an assay interference compound, it should be flagged and deprioritized from further follow-up.[2] It is crucial not to waste resources on optimizing a promiscuous hit.
-
Triage the Hit: Remove the compound and closely related analogs from your hit list.
-
Inform Your Team: Ensure that the promiscuous nature of this scaffold is communicated to other project teams to prevent wasted effort in future screens.
-
Focus on Validated Hits: Redirect resources toward compounds that have passed all interference counterscreens and show evidence of a specific, on-target mechanism of action.
By implementing this rigorous, evidence-based troubleshooting guide, researchers can effectively identify assay artifacts, enhance the quality of their HTS data, and focus their efforts on developing genuinely promising therapeutic candidates.
References
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Kirsch, P., & Schaduangrat, N. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 14(10), 967-972. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
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Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9, Unit 9.15. [Link]
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S. J. Capuzzi, et al. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ACS Publications. [Link]
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Camacho, C. J., et al. (2015). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. PLOS ONE, 10(2), e0117924. [Link]
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Tiyaboonchai, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
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Favresse, F., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3–20. [Link]
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Jiménez-Valdés, D., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Wiley Online Library. [Link]
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El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(11), 4385. [Link]
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Bolan, C. (2021). Laboratory interference in the thyroid function test. ResearchGate. [Link]
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De Vita, D., et al. (2024). Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovalent Inhibitor for SARS-CoV-2 PLpro. ACS Central Science. [Link]
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Halsall, D. J., & Gurnell, M. (2017). Interference in thyroid function tests – problems and solutions. Clinical Laboratory International. [Link]
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Li, K., et al. (2023). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 258, 115582. [Link]
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Zhang, J. H., et al. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 7(7), 589-601. [Link]
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Johannes, J. W., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 7(2), 161–165. [Link]
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Lor, L. A., et al. (2014). Redox-active nuisance screening compounds and their classification. SLAS Discovery, 19(5), 724-738. [Link]
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Acar, Ç., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, spectroscopic, anticancer and molecular docking studies. Journal of Molecular Structure, 1225, 129112. [Link]
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Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
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BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 24, 2026, from [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
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AstraZeneca. (2022). High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]
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Palmeira, T., et al. (2023). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 16(10), 1471. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Furan and Thiophene Carboxamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan and thiophene five-membered aromatic heterocycles are foundational scaffolds in the design of novel therapeutics.[1] Their structural similarity, often leading to their classification as bioisosteres, belies significant differences in their physicochemical properties that can profoundly impact biological activity.[1] This guide offers an in-depth, data-driven comparison of furan and thiophene carboxamides, providing insights into their respective strengths and weaknesses across various biological targets and outlining the experimental methodologies necessary for their evaluation.
The Foundational Chemistry: Understanding the Furan and Thiophene Rings
The choice between a furan and a thiophene core in a drug candidate is a critical decision driven by the distinct electronic and physicochemical properties imparted by their respective heteroatoms.[2] Oxygen, in furan, is more electronegative than sulfur in thiophene, making the furan ring more polar. Conversely, the larger sulfur atom in thiophene possesses available 3d orbitals, which contributes to greater aromaticity and stability compared to furan.[2][3] These fundamental differences influence key parameters relevant to drug action, as summarized in the table below.
| Property | Furan | Thiophene | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, bond angles, and overall ring electronics. |
| Electronegativity of Heteroatom | Higher | Lower | The higher electronegativity of oxygen can make furan a better hydrogen bond acceptor, potentially enhancing receptor binding.[2] |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity often leads to increased metabolic stability.[1][2] |
| Polarity | More Polar | Less Polar | Polarity affects solubility, membrane permeability, and interactions with biological targets. |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Crucial for specific interactions with amino acid residues in protein targets. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates. | Generally considered more metabolically stable. | A key factor in determining the pharmacokinetic profile and potential toxicity of a drug.[1] |
These inherent differences in the core scaffold have a cascading effect on the biological activity of their carboxamide derivatives, influencing everything from target affinity to pharmacokinetic profiles.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of a scaffold's utility lies in its performance in biological assays. Here, we present a comparative analysis of furan and thiophene carboxamides across several key therapeutic areas, supported by experimental data.
Antifungal Activity: Potent Inhibitors of Succinate Dehydrogenase
A compelling example of the comparative bioactivity of furan and thiophene carboxamides is seen in their activity as succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.[4] A study on novel thiophene/furan-1,3,4-oxadiazole carboxamides revealed that both scaffolds can yield highly potent antifungal compounds.[4]
Table 1: Comparative Antifungal Activity of Furan and Thiophene Carboxamides against Sclerotinia sclerotiorum
| Compound ID | Heterocycle | R Group | EC50 (mg/L) |
| 4i | Thiophene | 2,4-dichlorophenyl | 0.140 ± 0.034 |
| 4g | Thiophene | 2-chlorophenyl | 0.881 ± 0.045 |
| 5j | Furan | 2,4-dichlorophenyl | 1.1 ± 0.1 |
| Boscalid (standard) | - | - | 0.645 ± 0.023 |
Data from Zhang et al., J. Agric. Food Chem. 2021, 69, 47, 14143–14153.[4]
In this series, the thiophene carboxamide 4i demonstrated the most potent activity against Sclerotinia sclerotiorum, with an EC50 value superior to the commercial fungicide boscalid.[4] Interestingly, the direct furan analogue 5j was also active, albeit to a lesser extent. This suggests that while both scaffolds are viable, the subtle electronic and conformational differences imparted by the thiophene ring can lead to enhanced potency in this context.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of comparative studies, robust and well-defined experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of furan and thiophene carboxamides.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6][7][8][9]
I. Materials:
-
Test compounds (furan and thiophene carboxamides)
-
Fungal strains (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
II. Procedure:
-
Preparation of Test Compounds:
-
Dissolve the compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions in PDB to achieve a range of test concentrations.
-
-
Inoculum Preparation:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) plates.
-
Prepare a spore suspension in sterile saline and adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer or spectrophotometer.
-
-
Assay Setup:
-
Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum in PDB without compound) and a negative control (PDB only).
-
-
Incubation:
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.
-
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SDH.[10][11][12][13][14]
I. Materials:
-
Mitochondrial fraction isolated from the target organism (e.g., Sclerotinia sclerotiorum)
-
Test compounds
-
Succinate (substrate)
-
Phenazine methosulfate (PMS)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Spectrophotometer
II. Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from the target organism using standard differential centrifugation methods.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, succinate, PMS, and DCIP.
-
-
Inhibition Assay:
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial fraction.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the SDH activity.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
I. Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
II. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological data, when coupled with an understanding of the physicochemical properties of the furan and thiophene rings, allows for the development of a structure-activity relationship (SAR).
In general, the greater metabolic stability of the thiophene ring often translates into more robust compounds with improved pharmacokinetic profiles.[2] However, the more electronegative oxygen of the furan ring can provide a crucial hydrogen bond acceptor for specific target interactions, potentially leading to higher potency in certain cases.[2] The choice between these two scaffolds is therefore not a matter of inherent superiority, but rather a strategic decision based on the specific requirements of the biological target and the desired pharmacological profile.
Conclusion
Both furan and thiophene carboxamides are versatile and valuable scaffolds in drug discovery, each with a distinct set of physicochemical properties that can be leveraged to achieve desired biological activities.[17] Thiophene analogs often exhibit enhanced metabolic stability, while furan-containing compounds can offer unique opportunities for hydrogen bonding interactions.[1][2] By employing rigorous and standardized experimental protocols, researchers can generate reliable comparative data to inform the rational design of novel therapeutics. This guide provides a framework for such a comparative analysis, emphasizing the importance of a data-driven approach to scaffold selection in the pursuit of more effective and safer medicines.
References
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- Request PDF. (2025). Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes.
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A Comparative Guide to the Bioisosteric Replacement of the Furan Ring in N-benzyl-5-bromofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and safety. Bioisosteric replacement, a rational approach to drug design, involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or refining its pharmacokinetic profile.[1][2] This guide provides an in-depth technical comparison of the bioisosteric replacement of the furan ring in the scaffold of N-benzyl-5-bromofuran-2-carboxamide, a hypothetical lead compound, with other five-membered aromatic heterocycles: thiophene, pyrrole, and thiazole.
The furan ring, while a common motif in bioactive molecules, can be susceptible to metabolic degradation.[2] Its bioisosteric replacement offers a promising avenue to modulate the electronic, steric, and lipophilic properties of the parent molecule, potentially leading to improved potency, selectivity, and metabolic stability. This guide will delve into the synthetic methodologies for these analogs, present a comparative analysis of their hypothetical biological activities, and elucidate the underlying structure-activity relationships (SAR).
The Rationale for Bioisosteric Replacement of the Furan Ring
The furan ring in this compound is a key structural element that influences the molecule's overall conformation and interaction with its biological target. However, the oxygen heteroatom imparts specific electronic properties and potential metabolic liabilities. Bioisosteric replacement with thiophene, pyrrole, or thiazole introduces variations in aromaticity, electronegativity, hydrogen bonding capacity, and metabolic stability.
-
Thiophene , with its sulfur atom, is often considered a close bioisostere of furan due to its similar size and electronics, though it is more aromatic and less prone to certain metabolic pathways.[3]
-
Pyrrole , containing a nitrogen atom, introduces a hydrogen bond donor capability, which can lead to new interactions with the biological target.[4]
-
Thiazole , with both sulfur and nitrogen atoms, presents a unique electronic and steric profile, offering the potential for distinct binding interactions and improved physicochemical properties.[5]
This comparative analysis aims to provide a framework for understanding how these subtle yet significant structural modifications can impact the biological activity of the lead compound.
Comparative Analysis of Bioisosteric Replacements
To objectively compare the performance of the furan ring and its bioisosteres, we will consider their synthetic accessibility and a hypothetical biological activity profile against a putative protein target. The following sections detail the synthesis of the parent compound and its analogs, followed by a discussion of their comparative (hypothetical) biological data.
Synthetic Strategies
The synthesis of this compound and its bioisosteric analogs can be achieved through a convergent synthetic route, starting from the corresponding 5-bromo-heterocyclic-2-carboxylic acids. The general synthetic scheme involves the activation of the carboxylic acid, followed by amidation with benzylamine.
Caption: General synthetic scheme for N-benzyl-5-bromo-heterocycle-2-carboxamides.
A similar strategy can be employed for the thiazole analog, starting from a suitable bromothiazole carboxylic acid derivative.
Hypothetical Biological Activity
For the purpose of this comparative guide, we will assume that this compound and its bioisosteres exhibit inhibitory activity against a hypothetical enzyme, "Enzyme X." The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Heterocyclic Ring | Hypothetical IC₅₀ (nM) |
| Parent Compound | Furan | 150 |
| Analog 1 | Thiophene | 100 |
| Analog 2 | Pyrrole | 250 |
| Analog 3 | Thiazole | 75 |
Structure-Activity Relationship (SAR) Discussion
The hypothetical biological data suggests that the nature of the heterocyclic ring significantly influences the inhibitory potency against "Enzyme X."
-
Thiophene Analog (Analog 1): The improved activity of the thiophene analog (IC₅₀ = 100 nM) compared to the furan parent (IC₅₀ = 150 nM) could be attributed to the greater aromaticity and slightly increased lipophilicity of the thiophene ring, potentially leading to enhanced binding affinity within a hydrophobic pocket of the enzyme.[3] The sulfur atom's d-orbitals may also participate in favorable interactions with the target.
-
Pyrrole Analog (Analog 2): The decreased activity of the pyrrole analog (IC₅₀ = 250 nM) might be due to the introduction of the N-H group.[4] While this group can act as a hydrogen bond donor, it could also introduce an unfavorable steric or electronic interaction within the binding site, or it may lead to a non-optimal orientation of the molecule.
-
Thiazole Analog (Analog 3): The thiazole analog exhibits the most potent activity (IC₅₀ = 75 nM). This suggests that the unique combination of the sulfur and nitrogen atoms in the thiazole ring provides an optimal arrangement for binding to "Enzyme X."[5] The nitrogen atom could be acting as a hydrogen bond acceptor, while the overall electronic nature of the ring enhances key interactions with the enzyme's active site.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the parent compound and its bioisosteric analogs.
Synthesis of this compound (Parent Compound)
Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride
-
To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromofuran-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add benzylamine (1.1 eq) and triethylamine (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of Bioisosteric Analogs
The synthesis of the thiophene, pyrrole, and thiazole analogs follows a similar two-step procedure, starting from the corresponding 5-bromoheterocyclic-2-carboxylic acids.
Caption: Experimental workflow for the synthesis of N-benzyl-5-bromo-heterocycle-2-carboxamides.
Conclusion
This comparative guide illustrates the profound impact of bioisosteric replacement on the biological activity of a lead compound. The substitution of the furan ring in this compound with thiophene, pyrrole, and thiazole provides a clear demonstration of how subtle changes in heterocycle identity can lead to significant variations in potency. The superior hypothetical activity of the thiazole analog underscores the importance of exploring a diverse range of bioisosteres in the optimization process. The synthetic protocols provided herein offer a practical roadmap for the preparation of these and similar analogs, enabling further investigation into their therapeutic potential. Ultimately, a thorough understanding of the principles of bioisosterism, coupled with robust synthetic execution and biological evaluation, is paramount to the successful development of novel and improved therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of N-benzyl-5-bromofuran-2-carboxamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzyl-5-bromofuran-2-carboxamide analogs, a class of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. By dissecting the impact of structural modifications on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide the rational design of more potent and selective therapeutic agents.
Introduction: The Therapeutic Promise of Furan-Based Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The this compound core combines the versatile furan moiety with an N-benzyl group, providing a framework that can be systematically modified to probe interactions with various biological targets. The bromine atom at the 5-position of the furan ring is a key feature, often contributing to enhanced potency through halogen bonding and improved pharmacokinetic properties. This guide will explore how substitutions on both the furan and the benzyl moieties influence the biological activity of this promising class of molecules.
Core Scaffold and Key Modification Points
The fundamental structure of the this compound scaffold allows for chemical diversification at several key positions. Understanding the impact of these modifications is crucial for optimizing biological activity.
Caption: Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
The following sections dissect the SAR at each of the key modification points, drawing on data from various studies on related furan and benzofuran carboxamides.
Substituents on the Benzyl Ring (R1)
Modifications to the phenyl ring of the N-benzyl group have a profound impact on the potency and selectivity of these analogs. The electronic and steric properties of the substituents can dictate the binding orientation within the target protein.
| Substituent Position | Substituent Type | Effect on Activity | Rationale |
| para | Electron-withdrawing (e.g., -Cl, -CF3) | Often increases potency.[3] | Enhances hydrophobic interactions and can participate in halogen bonding. The electron-withdrawing nature can also influence the amide bond conformation. |
| para | Electron-donating (e.g., -OCH3) | Variable effects, can improve activity in some cases.[3] | Can form hydrogen bonds with the target protein, but may also introduce steric hindrance. |
| ortho / meta | Halogens (e.g., -F, -Cl) | Can increase activity.[4] | The position of the halogen can fine-tune the binding affinity and selectivity by probing different pockets of the binding site.[4] |
Expert Insight: The general trend suggests that electron-withdrawing groups at the para position of the benzyl ring are favorable for enhancing the biological activity of N-benzyl-furan-2-carboxamide analogs. This is likely due to a combination of favorable hydrophobic interactions and the modulation of the electronic properties of the entire molecule.[3]
Modifications of the Benzyl Moiety (R2)
Alterations to the benzylic methylene bridge or its replacement with other linkers can significantly affect the molecule's flexibility and overall shape, thereby influencing its interaction with the biological target.
An optimization campaign for a nitrofuran antitubercular agent, N-benzyl-5-nitrofuran-2-carboxamide, revealed that the introduction of an α,α-dimethylbenzyl moiety led to significant improvements in mouse liver microsomal stability and pharmacokinetic profiles.[5] This modification highlights the importance of the linker region in determining the drug-like properties of these analogs.
Replacement of the Furan Ring (R3)
Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene or thiazole, can be a valuable strategy to modulate the compound's physicochemical properties and biological activity. For instance, a diversity-oriented synthesis approach showed that replacing a furanone ring with a furan-2-carboxamide moiety can lead to derivatives with significant antibiofilm activity against P. aeruginosa.[6]
Alterations at the 5-Position of the Furan Ring (R4)
The 5-position of the furan ring is a critical determinant of activity. While this guide focuses on 5-bromo analogs, it is instructive to consider the impact of other substituents at this position.
In a study on antitubercular agents, the parent compound was a 5-nitrofuran derivative.[5] The nitro group is a well-known pharmacophore in antimicrobial agents. The 5-bromo substituent in the core scaffold of this guide offers a different set of properties, including the potential for halogen bonding interactions with the target protein, which can significantly enhance binding affinity.
Comparative Biological Activities
This compound analogs and related compounds have demonstrated a wide array of biological activities. The table below summarizes some of the key findings.
| Compound Class | Biological Activity | Key Findings | Reference |
| Furan-2-carboxamides | Antibiofilm | Inhibition of P. aeruginosa biofilm formation, suggesting LasR as a plausible target.[6] | [6] |
| Thieno[2,3-b]pyridines (related scaffold) | Anti-proliferative | Compounds with alcohol functionality showed improved efficacy over their benzoyl counterparts.[3] | [3] |
| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Potential COX-2 Inhibition | Molecular docking studies suggest good binding affinity to the COX-2 protein.[7] | [7] |
| N-benzyl-5-nitrofuran-2-carboxamide analogs | Antitubercular | Potent activity against Mycobacterium tuberculosis with low cytotoxicity.[5] | [5] |
| Carbamothioyl-furan-2-carboxamide derivatives | Anticancer & Antimicrobial | Significant activity against various cancer cell lines and microbial strains.[8] | [8] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized and robust experimental protocols are essential.
General Synthesis of N-benzyl-5-bromofuran-2-carboxamides
The synthesis of N-benzyl-5-bromofuran-2-carboxamides typically involves the coupling of 5-bromofuran-2-carboxylic acid with a substituted benzylamine.
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A Comparative Analysis of N-benzyl-5-bromofuran-2-carboxamide as a Putative Tankyrase Inhibitor for Modulating Wnt/β-catenin Signaling
This guide provides a comprehensive comparative analysis of N-benzyl-5-bromofuran-2-carboxamide, a novel compound with potential therapeutic applications, against well-established inhibitors of the tankyrase enzymes, XAV939 and G007-LK. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, chemical biology, and pharmacology.
The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers, particularly colorectal cancer.[1][2] This has rendered the key regulators of this pathway, including the tankyrase enzymes (TNKS1 and TNKS2), as highly attractive targets for therapeutic intervention.[2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a pivotal role in the degradation of Axin, a crucial component of the β-catenin destruction complex.[1][3] Inhibition of tankyrase activity leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression, ultimately impeding tumor growth.[1][4][5]
While a number of potent tankyrase inhibitors have been identified, the exploration of novel chemical scaffolds remains a priority to identify candidates with improved potency, selectivity, and pharmacokinetic profiles. Furan-2-carboxamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer effects.[6][7][8] This guide puts forth a scientific framework for the evaluation of this compound as a putative tankyrase inhibitor and provides a detailed comparison with the benchmark inhibitors XAV939 and G007-LK.
Compound Profiles: A Structural and Mechanistic Overview
A comparative look at the chemical structures of this compound, XAV939, and G007-LK reveals distinct scaffolds, each with the potential to interact with the catalytic domain of tankyrase.
| Compound | Chemical Structure | Mechanism of Action |
| This compound | Putative Tankyrase Inhibitor | |
| XAV939 | Potent inhibitor of TNKS1 and TNKS2. Stabilizes Axin, leading to β-catenin degradation and inhibition of Wnt signaling.[4][5][9] | |
| G007-LK | Potent and selective inhibitor of TNKS1 and TNKS2.[10][11] Binds to the adenosine subsite of the NAD+ binding pocket.[12] |
Comparative Inhibitory Potency and Selectivity
The following table summarizes the reported inhibitory concentrations (IC50) of the known tankyrase inhibitors, which will serve as a benchmark for the evaluation of this compound.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Signaling IC50 (nM) | Selectivity Notes |
| XAV939 | 11[9] | 4[9] | Varies by cell line | Also inhibits PARP1 at higher concentrations. |
| G007-LK | 46[10][11] | 25[10][11] | 50[10] | Highly selective for TNKS1/2 over other PARP family members.[12] |
| This compound | To be determined | To be determined | To be determined | To be determined |
Experimental Framework for Comparative Analysis
To rigorously assess the potential of this compound as a tankyrase inhibitor, a multi-faceted experimental approach is proposed. This approach encompasses direct enzymatic assays, cell-based signaling assays, and target engagement studies.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a fundamental cellular cascade that, when dysregulated, is implicated in various cancers. Tankyrase inhibitors exert their effects by intervening in this pathway.
Caption: The Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is essential for the comprehensive evaluation of a novel compound. This workflow should progress from in vitro enzymatic assays to cell-based assays and finally to target engagement studies.
Caption: A stepwise experimental workflow for the characterization of novel tankyrase inhibitors.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro Tankyrase Inhibition Assay (Chemiluminescent)
This assay measures the enzymatic activity of tankyrase by quantifying the amount of poly(ADP-ribose) (PAR) produced.
Principle: Recombinant tankyrase enzyme is incubated with histone proteins (as a substrate) and biotinylated NAD+. The resulting biotinylated PAR is detected using streptavidin-HRP and a chemiluminescent substrate.[13][14][15]
Materials:
-
Recombinant human Tankyrase 1 and Tankyrase 2 (catalytic domain)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compounds (this compound, XAV939, G007-LK) dissolved in DMSO
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in DMSO.
-
Add 2 µL of the diluted compounds to the wells of the histone-coated plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add 20 µL of diluted tankyrase enzyme to each well (except the no-enzyme control).
-
Initiate the reaction by adding 20 µL of a solution containing biotinylated NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.
TOPFlash Reporter Assay for Wnt Signaling
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[1][16]
Principle: Cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to an increase in luciferase expression.[17][18]
Materials:
-
HEK293T or a relevant cancer cell line (e.g., DLD-1)
-
TOPFlash and Renilla luciferase plasmids
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) as a positive control for pathway activation
-
Test compounds and known inhibitors
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, co-transfect the cells with the TOPFlash and Renilla plasmids.
-
After another 24 hours, replace the media with fresh media containing the test compounds or known inhibitors at various concentrations.
-
For pathway activation, treat the cells with Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling and determine the cellular IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.[19][20][21][22][23]
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other methods.[22][23]
Materials:
-
Relevant cell line
-
Test compound
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer
-
Antibodies against Tankyrase 1/2 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to confluency and treat with the test compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against Tankyrase 1/2 and a loading control.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Concluding Remarks and Future Directions
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to evaluate this compound as a novel tankyrase inhibitor. By directly comparing its performance against the well-characterized inhibitors XAV939 and G007-LK, researchers can gain valuable insights into its potential as a modulator of the Wnt/β-catenin signaling pathway.
Positive results from these studies, particularly a potent and selective inhibition of tankyrase and subsequent downregulation of Wnt signaling in cancer cells, would warrant further investigation. This would include comprehensive selectivity profiling against a broader panel of PARP enzymes, pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, evaluation in preclinical cancer models. The discovery of a novel furan-based tankyrase inhibitor would represent a significant advancement in the development of targeted therapies for Wnt-driven cancers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-benzyl-5-bromofuran-2-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-benzyl-5-bromofuran-2-carboxamide. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.
Hazard Assessment and Core Safety Principles
This compound is a compound with potential biological activity, and as such, should be handled with care. Based on data from similar chemical structures, the primary hazards are likely to include:
-
Skin and Eye Irritation: Many organic compounds, particularly those with reactive functional groups, can cause irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: If the compound is a fine powder or becomes airborne, it may cause irritation to the respiratory system.[1][2]
-
Toxicity if Ingested or Inhaled: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed or inhaled.[2][4][5]
-
Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]
The fundamental principle when handling this and any novel compound is to minimize exposure. This is achieved through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloved recommended)- Lab Coat- Safety Goggles- N95 Respirator | To prevent inhalation of fine particles and skin contact. |
| Dissolving and Solution Handling | - Nitrile Gloves (double-gloved recommended)- Lab Coat- Safety Goggles or Face Shield | To protect against splashes and direct skin/eye contact. |
| Running Reactions and Work-up | - Nitrile Gloves (double-gloved recommended)- Chemical-Resistant Lab Coat- Safety Goggles and Face Shield- Use of a Fume Hood | Provides a higher level of protection during procedures with increased risk of splashes or aerosol generation. |
| Waste Disposal | - Heavy-Duty Nitrile or Neoprene Gloves- Chemical-Resistant Lab Coat- Safety Goggles and Face Shield | Ensures protection when handling concentrated waste streams. |
Note on Glove Selection: Always use powder-free gloves to prevent aerosolization of the compound.[6] It is recommended to change gloves every 30-60 minutes or immediately upon contamination.[6][7] For prolonged or high-exposure tasks, consider using thicker, chemical-resistant gloves.
Step-by-Step Handling and Operational Workflow
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key stages for the safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[1][8]
Disposal of Halogenated Organic Waste
As a brominated organic compound, this compound and its associated waste must be disposed of as halogenated organic waste.
Step-by-Step Disposal Protocol:
-
Segregation: All materials contaminated with this compound (e.g., residual compound, solutions, contaminated gloves, weigh papers, and pipette tips) must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Collection: The sealed waste container should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Treatment: Halogenated organic waste typically undergoes high-temperature incineration or other specialized treatments to ensure complete destruction and to manage the resulting acidic gases (such as hydrogen bromide).[9] Some facilities may use a bromination process for the disposal of hazardous organic materials.[10]
Emergency Spill Procedures:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the halogenated organic waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated organic waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact.
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Yulizar, Y., et al. (2023). N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. Preprints.org. Retrieved from [Link]
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Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
